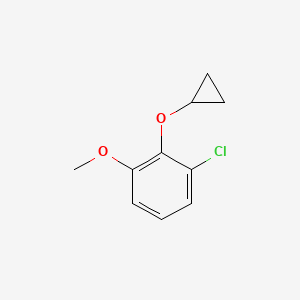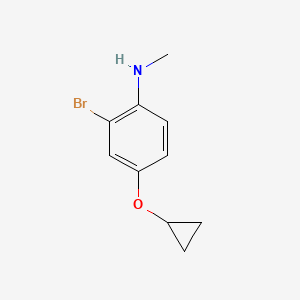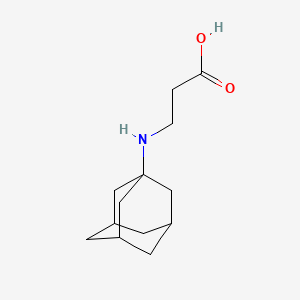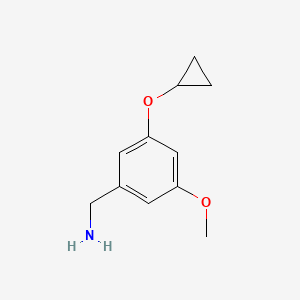
(3-Cyclopropoxy-5-methoxyphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyclopropoxy-5-methoxyphenyl)methanamine: is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol This compound features a cyclopropoxy group and a methoxy group attached to a phenyl ring, with a methanamine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is through the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods: Industrial production of (3-Cyclopropoxy-5-methoxyphenyl)methanamine may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: (3-Cyclopropoxy-5-methoxyphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, (3-Cyclopropoxy-5-methoxyphenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: The compound may be studied for its potential biological activities, including its interactions with enzymes and receptors. Research in this area aims to understand its effects on biological systems and its potential as a therapeutic agent.
Medicine: In medicine, this compound could be investigated for its pharmacological properties. Studies may focus on its potential as a drug candidate for treating various diseases, including its mechanism of action and efficacy.
Industry: Industrially, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties make it a versatile component in various industrial applications.
Mechanism of Action
The mechanism of action of (3-Cyclopropoxy-5-methoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
(3-Cyclopropoxy-5-isopropylphenyl)methanamine: This compound has a similar structure but with an isopropyl group instead of a methoxy group.
®-Cyclopropyl(3-methoxyphenyl)methanamine: This compound features a cyclopropyl group and a methoxy group on the phenyl ring, similar to (3-Cyclopropoxy-5-methoxyphenyl)methanamine.
Uniqueness: this compound is unique due to the presence of both cyclopropoxy and methoxy groups on the phenyl ring, which may confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(3-cyclopropyloxy-5-methoxyphenyl)methanamine |
InChI |
InChI=1S/C11H15NO2/c1-13-10-4-8(7-12)5-11(6-10)14-9-2-3-9/h4-6,9H,2-3,7,12H2,1H3 |
InChI Key |
XGIFEXPQNOPNJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CN)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


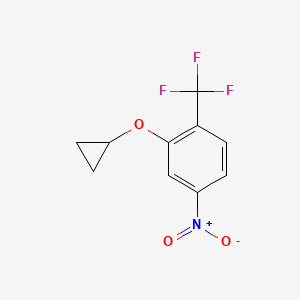
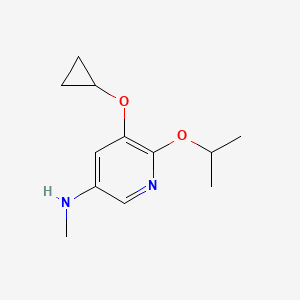
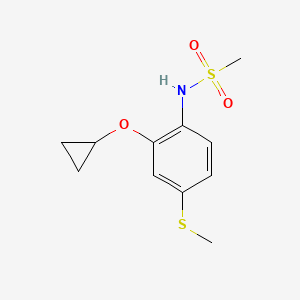

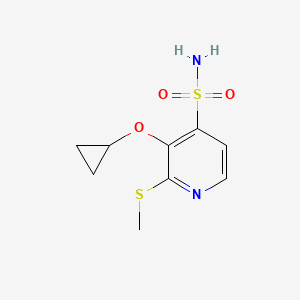
![2-amino-N-cyclopropyl-3-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]butanamide](/img/structure/B14812125.png)
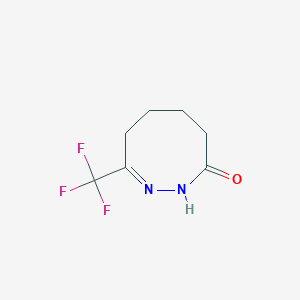
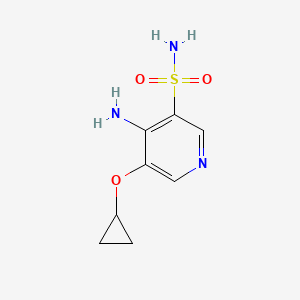
![N'-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-nitrobenzohydrazide](/img/structure/B14812137.png)
![tert-butyl N-[1-[(1S)-2-amino-1-(2-chlorophenyl)ethyl]pyrrolidin-3-yl]carbamate](/img/structure/B14812139.png)
